![molecular formula C9H7BrN4 B14670372 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole CAS No. 51124-75-5](/img/structure/B14670372.png)
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazinylidene group attached to an imidazole ring, with a bromophenyl substituent, making it a versatile scaffold for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole typically involves the reaction of 4-bromobenzohydrazide with an appropriate imidazole derivative under controlled conditions. One common method includes the use of isopropyl alcohol as a solvent and heating the reaction mixture to around 50°C with vigorous stirring for about an hour . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired imidazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole can be compared with other similar compounds, such as:
2-[2-(4-Chlorophenyl)hydrazinylidene]-2H-imidazole: Similar structure but with a chlorine substituent instead of bromine.
2-[2-(4-Methylphenyl)hydrazinylidene]-2H-imidazole: Features a methyl group instead of bromine.
2-[2-(4-Nitrophenyl)hydrazinylidene]-2H-imidazole: Contains a nitro group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its bromine substituent, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
51124-75-5 |
|---|---|
Molekularformel |
C9H7BrN4 |
Molekulargewicht |
251.08 g/mol |
IUPAC-Name |
(4-bromophenyl)-(1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C9H7BrN4/c10-7-1-3-8(4-2-7)13-14-9-11-5-6-12-9/h1-6H,(H,11,12) |
InChI-Schlüssel |
FPGIMTCCIRKDRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=NC=CN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
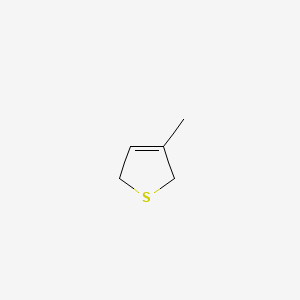
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)

![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
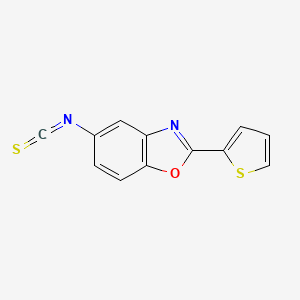
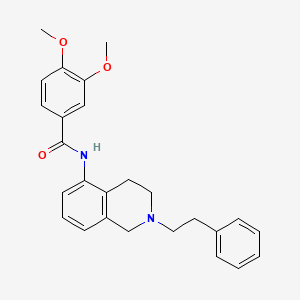
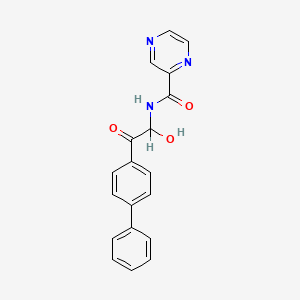
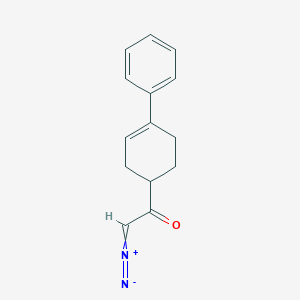
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
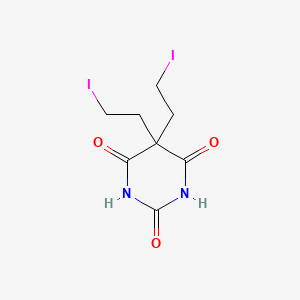
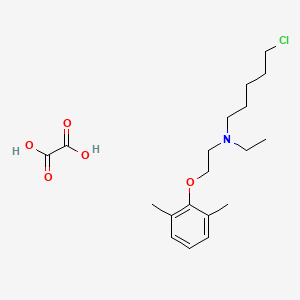
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

